1,3,5-tri-O-benzoyl-alpha-L-ribofuranose
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose involves several steps, starting from alpha-L-ribofuranose. The process typically includes the protection of hydroxyl groups by benzoylation, using benzoyl chloride in the presence of a base, to yield the tri-O-benzoyl derivative. This method ensures the stability of the furanose ring and allows for subsequent chemical manipulations (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose is characterized by a furanose ring with three benzoyl groups attached to the oxygen atoms at the 1, 3, and 5 positions. This configuration significantly influences its reactivity and stability, making it an ideal intermediate for further chemical reactions (Sainsbury, 1991).
Scientific Research Applications
Synthesis of Radiofluorinated Compounds : It is used in the stereospecific fluorination of ribofuranose-2-sulfonate esters, which is essential for the synthesis of 2′-[18F]-fluoro-arabinonucleosides, a key component in radiofluorination and imaging techniques (Alauddin et al., 2000).
Synthesis of Novel Nucleoside Analogs : It serves as an intermediate in the synthesis of unique 3′-“branched” nucleoside analogs (Pudlo & Townsend, 1990).
Study of Reaction Kinetics and Mechanisms : The compound is used in studying the sulfuric acid-catalyzed acetolysis of acylated methyl L-ribofuranosides and the accompanying anomerization, helping to understand reaction kinetics and mechanisms (Forsman et al., 2009).
Synthesis of 2′-C-beta-trifluoromethyl Pyrimidine Ribonucleosides : It's an important precursor in the first synthesis of these specific ribonucleosides, highlighting its role in developing new nucleoside structures (Li, Tang, & Piccirilli, 2001).
Development of Novel Nucleosidation Procedures : This compound is crucial in nucleosidation procedures, such as coupling with silylated uracil, cytosine, or chloromercuri-N-benzoyl-adenine (Točík, Earl, & Beránek, 1980).
Safety And Hazards
properties
IUPAC Name |
[(2S,3R,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHVPBKTTFVAQF-YGWSKSRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-tri-O-benzoyl-alpha-L-ribofuranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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